2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a pyridine ring, and a chlorophenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the chlorophenyl and pyridine groups. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and pyridine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLORO-4,6-DIMETHYLPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Shares a similar core structure but differs in the substitution pattern on the phenyl ring.
2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE: Contains a quinazoline ring instead of a triazole ring, leading to different chemical properties and applications.
Uniqueness
The uniqueness of 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H20ClN5OS |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5OS/c1-15-4-3-5-16(2)21(15)26-20(30)14-31-23-28-27-22(17-10-12-25-13-11-17)29(23)19-8-6-18(24)7-9-19/h3-13H,14H2,1-2H3,(H,26,30) |
InChI Key |
UFMMLFPDSLGNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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